molecular formula C19H18N2O2S B4647861 {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid

{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid

Cat. No. B4647861
M. Wt: 338.4 g/mol
InChI Key: UCVHFHRLQCYMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid, also known as MTA, is a thiazole derivative that has shown potential as a therapeutic agent in various scientific studies. MTA has been synthesized using different methods and has been found to exhibit certain biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been found to exhibit certain biochemical and physiological effects that make it a promising candidate for further research. Studies have shown that {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits anti-inflammatory and anti-cancer activity, as well as antioxidant and anti-fibrotic activity. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid, including its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid and to optimize its pharmacological properties for clinical use. Additionally, studies are needed to investigate the potential side effects of {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid and to develop methods for its targeted delivery to specific tissues and cells.

Scientific Research Applications

{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been the subject of several scientific studies, including its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. {4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[2-(2-methylanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-7-9-14(10-8-12)18-16(11-17(22)23)24-19(21-18)20-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVHFHRLQCYMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.